Product packaging for Bis(cyclopropylmethyl)amine(Cat. No.:CAS No. 26389-68-4)

Bis(cyclopropylmethyl)amine

Cat. No.: B2599288
CAS No.: 26389-68-4
M. Wt: 125.215
InChI Key: ZAHWCHOEOKIPLN-UHFFFAOYSA-N
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Description

Bis(cyclopropylmethyl)amine is a specialized chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. As a secondary amine featuring two cyclopropylmethyl groups, it serves as a key precursor for the development of novel molecular architectures. The cyclopropyl ring is a privileged structure in medicinal chemistry, known for its ability to confer conformational restraint, enhance metabolic stability, and improve the binding affinity of lead compounds by reducing the entropy penalty upon binding to a biological target. Research into dopamine D3 receptor antagonists, for instance, has highlighted the value of incorporating cyclopropylmethyl groups into bitopic ligands to probe allosteric sites and modulate receptor efficacy . Furthermore, cyclopropylmethyl cations, which can be derived from related structures, are valuable intermediates in synthetic organic chemistry, participating in rearrangement reactions such as the Julia olefin synthesis . This amine is therefore highly valuable for constructing novel compounds in drug discovery programs targeting central nervous system disorders, as well as in the synthesis of complex natural products and functional materials. Our product is supplied with guaranteed high purity to ensure consistent and reliable performance in your reactions. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B2599288 Bis(cyclopropylmethyl)amine CAS No. 26389-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-N-(cyclopropylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHWCHOEOKIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Bis Cyclopropylmethyl Amine Systems

Carbocationic Pathways Involving Cyclopropylmethyl Moieties

The generation of a positive charge adjacent to a cyclopropane (B1198618) ring initiates a cascade of rearrangements, a hallmark of cyclopropylmethyl cation chemistry. These transformations are driven by the desire to relieve ring strain and achieve a more stable carbocationic species.

Cyclopropylmethyl Cation Rearrangements (e.g., Homoallylic, Cyclobutyl)

The cyclopropylmethyl cation is a non-classical carbocation that can exist as a set of rapidly equilibrating structures, including the cyclopropylmethyl, cyclobutyl, and homoallylic (3-butenyl) cations. core.ac.ukresearchgate.net The distribution of products from reactions involving this cation is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. researchgate.netnih.gov

The rearrangement of a cyclopropylmethyl cation can lead to the formation of homoallylic and cyclobutyl products. For instance, the solvolysis of cyclopropylmethyl derivatives can yield a mixture of products derived from these cationic intermediates. researchgate.net The interconversion between these cationic forms is often facile, making it challenging to isolate a single product. core.ac.uk Theoretical studies have been employed to understand the energy landscape and the factors governing the selective formation of one product over another. researchgate.net

Regioselectivity in Cyclopropylmethyl Cation Reactions

The regioselectivity of nucleophilic attack on the cyclopropylmethyl cation system is a critical aspect of its reactivity. The outcome of these reactions can be switched by controlling the reaction temperature. researchgate.net For example, N-alkylation of arylamines and heterocyclic amines with cyclopropylcarbinols can be directed to yield either cyclopropyl (B3062369) derivatives or homoallyl amines by adjusting the temperature. researchgate.net The development of catalytic systems that can control this regioselectivity is an active area of research. nih.gov

An efficient synthesis of tetrahydro-1,3-oxazepines has been developed through the regioselective intramolecular amination of a cyclopropylmethyl cation. acs.org This process involves the generation of the cation from a bis-imidate precursor, followed by intramolecular attack by the nitrogen nucleophile. acs.org

Intramolecular Cyclization and Amination Mechanisms

Intramolecular reactions provide a powerful tool for constructing cyclic structures. In the context of bis(cyclopropylmethyl)amine systems, intramolecular cyclization can be initiated by the formation of a cyclopropylmethyl cation. The internal amine can then act as a nucleophile, attacking the cationic center to form a new ring.

Detailed mechanistic studies on the intramolecular amination of cyclopropylmethyl cations have revealed the formation of various heterocyclic products. For instance, the Lewis acid-catalyzed or thermal ionization of bis(trichloroacetimidoyloxymethyl)cyclopropanes leads to the formation of intermediate cyclobutyl or cyclopropylmethyl carbenium ions, which then undergo intramolecular amination. osi.lv The ratio of the resulting products depends on the substituents and reaction conditions. osi.lv In some cases, oxazoline (B21484) derivatives are the major products. osi.lv The amination of the in situ formed cyclobutyl carbenium ion proceeds with high diastereoselectivity, exclusively yielding trans-cyclobutane derivatives. osi.lv These can be further transformed into N-Boc-protected cyclobutane-based amino alcohols. osi.lv

The table below summarizes the outcomes of intramolecular amination of substituted bis(trichloroacetimidoyloxymethyl)cyclopropanes.

Substituent at Alkoxymethyl GroupMajor Amination Product
UnsubstitutedOxazoline derivative
IsopropylOxazoline derivative
AlkoxymethylOxazoline derivative

Data sourced from Skvorcova et al. (2017) osi.lv

Radical Pathways and Intermediates of Cyclopropylmethyl Systems

In addition to cationic pathways, cyclopropylmethyl systems can also react through radical intermediates. The cyclopropylmethyl radical is known for its rapid ring-opening, a characteristic that has been widely used as a "radical clock" to probe the rates of other radical reactions. psu.eduucl.ac.ukresearchgate.net

Ring-Opening Dynamics of Cyclopropylmethyl Radicals

The cyclopropylmethyl radical undergoes a very fast ring-opening to the but-3-enyl radical. psu.edu The rate of this rearrangement is on the order of 10⁸ s⁻¹ at room temperature. psu.edu This rapid ring-opening is a key feature of its chemistry and contrasts with the behavior of the corresponding cation, which does not rearrange to cyclobutane (B1203170) derivatives. psu.edu The propensity for ring-opening is influenced by substituents on the cyclopropane ring. ucl.ac.uk

The fast ring-opening of the cyclopropylmethyl radical makes it a useful probe for radical-mediated processes. If a reaction involving a potential cyclopropylmethyl radical intermediate yields ring-opened products, it provides strong evidence for the involvement of a radical pathway. psu.edu For example, in a radical clock experiment with a cyclopropylmethyl pyridinium (B92312) salt, the formation of the ring-opened alkene product confirmed the presence of an alkyl radical intermediate. d-nb.info

Radical-Mediated Functionalizations and Transformations

The generation of cyclopropylmethyl radicals in the presence of trapping agents can lead to a variety of functionalized products. These radicals can participate in a range of transformations, including additions, cyclizations, and fragmentations. researchgate.net

For instance, the addition of a sulfonyl radical to a molecule containing a cyclopropylmethyl moiety leads to the formation of a cyclopropylmethyl radical, which rapidly rearranges through ring-opening. researchgate.net This tandem radical addition and ring-opening sequence can be used to synthesize complex molecules. researchgate.net Radical-mediated dimerization and oxidation reactions have also been employed in the synthesis of complex alkaloids, highlighting the utility of radical intermediates in forming challenging chemical bonds. nih.gov Furthermore, catalyst-free deaminative protocols have been developed for generating non-stabilized alkyl radicals from N-alkyl-pyridinium salts, which can then undergo various transformations. d-nb.info

The table below presents data on the ring-opening of a cyclopropylmethyl radical probe.

Reaction ConditionProductImplication
Radical probe with cyclopropyl hydantoinNo ring-opened productCarbon-oxygen bond formation is faster than radical ring-opening

Data sourced from McKerrall et al. (2020) nih.gov

Nucleophilic Reactivity and N-Functionalization of this compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in a variety of chemical transformations. This nucleophilicity allows for the straightforward introduction of additional functional groups onto the nitrogen atom, a process broadly known as N-functionalization. These reactions are fundamental to modifying the steric and electronic properties of the molecule, enabling its use as a building block in more complex chemical structures.

The nucleophilic character of the nitrogen in cyclopropylmethylamine-containing systems facilitates its reaction with electrophiles such as alkyl halides and acyl chlorides in N-alkylation and N-acylation reactions, respectively. These functionalization reactions are crucial for synthesizing a diverse range of derivatives.

In the synthesis of novel corticotropin-releasing factor-1 (CRF₁) receptor antagonists, a key intermediate bears a N-bis(cyclopropyl)methyl-N-propylamino group. This structure is assembled through a multi-step synthesis where the nucleophilic nitrogen is ultimately alkylated. The resulting tertiary amine is integral to the high binding affinity of the final triazole-based antagonist.

Similarly, N-functionalization is demonstrated in the derivatization of xanthine (B1682287) systems. The nitrogen atoms of 1,3-bis(cyclopropylmethyl)xanthine can be readily alkylated. For instance, alkylation of 8-amino-1,3-bis(cyclopropylmethyl)xanthine with various alkylating agents leads exclusively to N-7 substituted derivatives. N-acylation, or more specifically N-sulfonylation, has also been achieved on this scaffold. Reaction with sulfonyl chlorides can modify the exocyclic amino group or the N-7 position, depending on the reaction conditions, leading to compounds with altered biological activity profiles. The cyclopropylmethyl group itself can be introduced onto a nitrogen atom via reaction with reagents like cyclopropylmethyl bromide. google.com

The reactivity of the nitrogen is not limited to simple alkyl or acyl halides. N-dealkylation of tertiary amines, including those with N-cyclopropylmethyl groups, can be achieved using reagents like vinyl chloroformate, which proceeds via an N-acylated intermediate (a carbamate). google.com This process underscores the accessibility of the nitrogen lone pair to acylation-type reagents.

Table 1: Examples of N-Alkylation and N-Acylation Reactions in Cyclopropylmethylamine Systems

Starting Material ContextReagent TypeReaction TypeProduct Description
Precursor to a triazole CRF₁ antagonistAlkylating agentN-AlkylationN-bis(cyclopropyl)methyl-N-propylamino moiety
8-amino-1,3-bis(cyclopropylmethyl)xanthineAlkyl halideN-AlkylationN-7 substituted xanthine derivatives
8-amino-1,3-bis(cyclopropylmethyl)xanthineSulfonyl chlorideN-SulfonylationN-7 or exocyclic amino sulfonated products
Tertiary N-cyclopropylmethyl aminesVinyl chloroformateN-Acylation (Carbamate formation)N-vinyloxycarbonyl-N-cyclopropylmethyl amide intermediate

This compound, as a secondary amine, is capable of undergoing condensation reactions with aldehydes and ketones to form enamines. The analogous reaction with primary amines yields imines (Schiff bases). libretexts.org These reactions are typically reversible and acid-catalyzed, proceeding through a hemiaminal intermediate which then eliminates a molecule of water. libretexts.org The control of pH is often crucial, as excessive acidity protonates the amine, rendering it non-nucleophilic, while insufficient acidity fails to promote the necessary dehydration step. libretexts.org

While specific studies detailing the condensation of this compound itself are not prevalent, the reactivity of the cyclopropylmethylamine motif in such transformations is well-established. For example, cyclopropyl methyl ketone can react with primary amines like aniline (B41778) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) to form the corresponding N-phenyl cyclopropyl imine. nih.gov This demonstrates the feasibility of forming the C=N double bond adjacent to a cyclopropyl group.

In other synthetic contexts, aldehydes have been condensed with amines bearing a cyclopropylmethyl group. For instance, the condensation of an aldehyde with a diamine, followed by reduction with sodium borohydride (B1222165) (NaBH₄), is a viable route to N-alkylated products. nih.gov This two-step process of condensation to an imine followed by reduction is a cornerstone of reductive amination, a powerful method for forming C-N bonds. acs.org Given this established reactivity, this compound is expected to react readily with various aldehydes and ketones to furnish the corresponding enamine products.

Derivatization and Further Synthetic Transformations

The this compound scaffold serves as a versatile precursor for the synthesis of more elaborate molecular architectures, including complex polycyclic and heterocyclic systems. Furthermore, the amine moiety itself can undergo various chemical changes, altering the core properties of the molecule.

The this compound unit has been successfully incorporated into complex heterocyclic structures with significant biological activity. A notable example is its use in the creation of potent antagonists for the corticotropin-releasing factor-1 (CRF₁) receptor. In this synthesis, a precursor containing an N-bis(cyclopropyl)methyl-N-propylamino group undergoes cyclization with an alkylhydrazine to form a 1-alkyl-3-dialkylamino-5-phenyl-1H- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazole. The presence of the bis(cyclopropylmethyl)amino substituent is a key feature for achieving high binding affinity to the receptor.

Another example involves the synthesis of 2,4-Dioxo-1,5-bis-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. google.com This polycyclic heterocyclic system is prepared from a precursor that is alkylated with (bromomethyl)cyclopropane (B137280), demonstrating the direct use of the cyclopropylmethyl group to build complex scaffolds. google.com The cyclopropyl groups can also play a role in intramolecular reactions, facilitating cyclizations that lead to the formation of larger ring structures.

Table 2: Heterocyclic and Polycyclic Systems from this compound Precursors

Precursor TypeReactionResulting SystemApplication/Significance
N-acyl-S-methylisothiourea with a N-bis(cyclopropyl)methyl-N-propylamino groupCyclization with alkylhydrazine1-alkyl-3-dialkylamino-5-phenyl-1H- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolePotent CRF₁ receptor antagonist
N/AAlkylation with (bromomethyl)cyclopropane and subsequent cyclization2,4-Dioxo-1,5-bis-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinePharmaceutical intermediate

The this compound group is not merely a static component of a molecule; it can be chemically altered in synthetically useful ways. One of the most significant transformations is N-dealkylation, the removal of one of the cyclopropylmethyl groups to unmask a secondary amine. This is particularly valuable in the synthesis of pharmaceutical compounds where the nitrogen requires modification after serving a role earlier in the synthetic sequence. google.com

Methods for the N-dealkylation of tertiary amines often involve reaction with reagents like cyanogen (B1215507) bromide or haloformate esters (e.g., vinyl chloroformate). google.comgoogle.com The reaction with vinyl chloroformate, for instance, proceeds by removing an N-alkyl group and replacing it with a vinyloxycarbonyl (VOC) group. google.com This resulting carbamate (B1207046) is then cleaved under specific conditions to yield the free secondary amine. google.com This selective dealkylation allows for the synthesis of "nor" derivatives, which can then be re-functionalized with different alkyl or functional groups. google.com

Enzymatic methods can also achieve N-dealkylation. Horseradish peroxidase, for example, can oxidize N-cyclopropyl-N-methylaniline, leading to the cleavage of the cyclopropyl group. nih.gov This process is initiated by a single electron transfer (SET) from the nitrogen, forming an aminium radical cation which then fragments. nih.gov While this specific example involves a mixed aniline, it highlights that the N-cyclopropylmethyl bond can be cleaved under specific oxidative conditions, representing a key functional group interconversion. nih.govthegoodscentscompany.com

Influence of Substituents on Reactivity and Selectivity in Cyclopropylmethylamine Systems

The reactivity and selectivity of reactions involving cyclopropylmethylamine systems are highly sensitive to the nature of substituents on both the amine nitrogen and the cyclopropyl ring itself. These substituents exert influence through a combination of steric and electronic effects, which can dictate reaction outcomes, yields, and stereoselectivity.

In palladium-catalyzed C-H arylation of cyclopropylmethylamines, the protecting group on the amine and substituents on the coupling partner are critical. An electron-withdrawing trifluoroacetyl group on the nitrogen was found to significantly improve the enantioselectivity of the arylation compared to bulkier, electron-neutral groups. nih.gov Furthermore, the electronic nature of the aryl iodide coupling partner impacts the reaction yield; electron-donating groups tended to lower the yield slightly, while a wide range of electron-withdrawing groups were well-tolerated, affording products in good yields and excellent enantioselectivity. nih.gov This demonstrates a clear structure-reactivity relationship where electronic tuning of the substrates is key to optimizing the transformation. researchgate.net

Steric effects also play a crucial role. In the same C-H arylation study, bulky substituents on the chiral amino acid ligand used in the catalytic system improved enantioselectivity. nih.gov This is attributed to the Thorpe-Ingold effect, where gem-disubstitution can alter bond angles and bring reacting centers into closer proximity, thereby lowering the activation energy for the desired pathway. researchgate.net Conversely, in other reactions, increased steric bulk on the amine can hinder reactivity, as seen in the synthesis of certain palladium complexes where the yield was lowest with a bulky isopropyl substituent. us.es

The inherent chemical nature of the cyclopropylmethyl group itself influences reactivity. The strained three-membered ring is susceptible to rearrangement, particularly through the formation of a cyclopropylcarbinyl cation intermediate, which can lead to ring-opened homoallylic products. researchgate.net The stability of this cation and the propensity for rearrangement can be modulated by substituents on the cyclopropyl ring. This underlying reactivity must be considered when designing synthetic routes, as conditions that favor carbocation formation (e.g., strongly acidic media) can lead to skeletal rearrangements instead of the desired substitution or functionalization. researchgate.net

Applications of Bis Cyclopropylmethyl Amine As a Chemical Building Block

Precursor in Complex Organic Synthesis

The structure of bis(cyclopropylmethyl)amine makes it an ideal starting material or intermediate for synthesizing more elaborate molecular architectures. The nitrogen atom provides a nucleophilic center for various transformations, while the cyclopropylmethyl groups can engage in unique ring-opening or rearrangement reactions.

This compound is employed as a key amine source in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceutically active molecules and functional materials. The secondary amine can be readily incorporated into larger frameworks through reactions such as nucleophilic substitution or condensation.

For instance, it is used in the synthesis of complex substituted quinolines and pyrazolo[3,4-b]pyridines, which are investigated as cholesterol ester-transfer protein (CETP) inhibitors. google.com In these syntheses, the this compound moiety is typically introduced by reacting it with a suitable heterocyclic halide, such as a chloro-substituted quinoline, in the presence of a base. google.com Similarly, it has been used to synthesize derivatives of isoquinoline (B145761) and pyrimidine. molaid.comontosight.ai The compound can also be prepared through the reductive amination of cyclopropanecarboxaldehyde (B31225) with 1,4-bis(3-aminopropyl)piperazine, leading to more complex piperazine (B1678402) derivatives. google.com

The following table summarizes examples of heterocyclic systems synthesized using this compound or related cyclopropylmethylamines.

Heterocyclic SystemSynthetic Application/SignificanceReference(s)
Pyrimidines Building blocks for GATA-inhibiting compounds. molaid.com
Isoquinolines Core structures in medicinal chemistry research. ontosight.ai
Piperazines Used in the treatment of neurodegenerative diseases. google.com
Pyrazoles Synthesized via reaction with 1H-pyrazol-4-amine. ambeed.com
Quinolines Investigated as potential CETP inhibitors. google.com
Benzodiazepines Formed via Ugi reactions and subsequent cyclizations. beilstein-journals.org

The cyclopropylmethyl groups within this compound are not merely passive structural elements. The inherent strain of the three-membered ring makes them susceptible to a variety of chemical transformations, including ring-opening and rearrangement reactions, which can be exploited to synthesize functionalized cyclopropanes and cyclobutanes. colab.wsmdpi.comorganic-chemistry.org

The cyclopropylmethyl cation, which can be generated from derivatives of the cyclopropylmethyl group, is known to undergo ring expansion via a Wagner-Meerwein rearrangement to form cyclobutane (B1203170) structures. pku.edu.cn This reactivity is a cornerstone of methods designed to access four-membered rings. nih.govresearchgate.net While these reactions may not start directly from this compound, the principle demonstrates the synthetic potential embedded in its structure. For example, gold(I)-catalyzed asymmetric reactions of yne-methylenecyclopropanes proceed through a cyclopropylmethyl carbocation intermediate to form azepine-fused cyclobutanes. pku.edu.cn

Furthermore, the cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical, a transformation often used as a mechanistic probe in chemical and enzymatic reactions. psu.edu This inherent reactivity allows for the conversion of cyclopropylmethyl systems into linear, functionalized homoallylamine derivatives. acs.org The cleavage of the cyclopropane (B1198618) ring can be controlled to be highly regioselective, providing a route to acyclic compounds with defined stereochemistry. scispace.combeilstein-journals.orgresearchgate.net

Role in Ligand Design for Coordination Chemistry

The nitrogen center of this compound, along with the potential for the cyclopropyl (B3062369) groups to influence the steric and electronic environment, makes it an intriguing candidate for ligand design in coordination chemistry. Bis-amine scaffolds are fundamental in creating chelating ligands that can stabilize metal centers and facilitate catalysis.

Bis-amine ligands are widely used to form stable chelate complexes with a variety of transition metals. The two nitrogen atoms can coordinate to a metal center, forming a stable ring structure that enhances the complex's thermodynamic and kinetic stability. While direct examples featuring this compound are not extensively documented, numerous studies on structurally related bis-amine ligands highlight their potential.

For example, amine bis(phenolate) ligands form well-defined complexes with metals such as zirconium, aluminum, and lithium. acs.orgrsc.orgrsc.org Similarly, bis(diphenylphosphino)amine ligands, which also feature a P-N-P bis-elemental framework, readily form chelates with metals like mercury(II) and ruthenium(II). tandfonline.com These complexes often exhibit specific geometries, such as cis-coordination, dictated by the bite angle and steric profile of the ligand. tandfonline.com The principles from these systems suggest that this compound could serve as a bidentate N,N-donor ligand, forming stable metal chelates.

Metal complexes featuring bis-amine ligand scaffolds often exhibit significant catalytic activity. The ligand framework plays a crucial role in modulating the reactivity of the metal center, influencing substrate binding, and controlling the stereochemical outcome of reactions.

Drawing parallels from related systems, complexes of this compound could be catalytically active. For instance:

Polymerization: Zirconium complexes with amine bis(phenolate) ligands have shown high activity for ethylene (B1197577) polymerization and copolymerization. acs.org

Ring-Opening Polymerization: Aluminum and lithium complexes supported by amine bis-phenolate ligands are excellent catalysts for the ring-opening polymerization of ε-caprolactone and L-lactide, respectively. rsc.orgrsc.org

Hydrogenation: Ruthenium(II) complexes with bis(diphenylphosphino)amine-based ligands are highly active catalysts for the transfer hydrogenation of ketones. tandfonline.com

Oxidation Reactions: Copper complexes supported by bis(amidophenyl)amine ligands have been developed as bioinspired models that catalyze aerobic oxidation reactions. emory.edu

These examples underscore the potential for metal complexes derived from this compound to function as catalysts in a range of important organic transformations.

Use as a Protecting Group (cyclopropylmethyl-based protecting groups)

The cyclopropylmethyl (cPrMe) group, the core functional unit of this compound, has emerged as a robust and versatile protecting group in organic synthesis. univpancasila.ac.id It offers a valuable alternative to more traditional protecting groups like methyl or benzyl (B1604629) ethers, particularly due to its unique cleavage conditions.

The cPrMe group is known for its stability across a wide range of reaction conditions, yet it can be readily removed under specific acidic conditions. nih.govdiva-portal.orgnih.gov This orthogonality makes it highly useful in complex, multi-step syntheses. A patent describes the broad utility of the cyclopropylmethyl moiety for protecting amino, carboxyl, amide, mercapto, and hydroxyl groups, especially in the context of peptide synthesis. google.com

A notable application is the protection of phenolic hydroxyl groups. nih.govdiva-portal.org In the total synthesis of resveratrol (B1683913) dimers like anigopreissin A, cPrMe ethers were used to protect phenols. nih.govnih.gov This strategy proved superior to using methyl ethers, which often require harsh deprotection conditions (e.g., BBr₃) that can be unpredictable and lead to decomposition of sensitive substrates. diva-portal.org The cPrMe group is easily introduced using cyclopropylmethyl bromide and can be removed with various acidic reagents. nih.govdiva-portal.org

The following table summarizes the use of the cyclopropylmethyl group for protection.

Functional Group ProtectedExample ApplicationCleavage ConditionsReference(s)
Phenolic Hydroxyl (-OH) Total synthesis of resveratrol dimers (anigopreissin A).Acidic conditions. nih.govdiva-portal.orgnih.gov
Carboxyl (-COOH) Peptide synthesis.Mild acidic conditions. google.comthieme-connect.de
Amino (-NH₂) Peptide synthesis.Mild acidic conditions. google.com
Mercapto (-SH) General protection in organic synthesis.Mild acidic conditions. google.com
Anomeric Hydroxyl Oligosaccharide synthesis (as the related MCPM group).Mild acid. researchgate.netcanada.ca

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Spectroscopic Analysis for Structural and Mechanistic Insights (e.g., advanced NMR techniques, mass spectrometry fragmentation analysis)

Spectroscopic methods are fundamental to the characterization of bis(cyclopropylmethyl)amine, offering a detailed view of its molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, including 2D correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methine proton of the cyclopropyl (B3062369) group (CH) would appear as a complex multiplet furthest downfield in the aliphatic region due to its proximity to the nitrogen atom and coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopropyl ring (CH₂) would exhibit complex splitting patterns due to both geminal and vicinal coupling. The methylene protons adjacent to the nitrogen atom (NCH₂) would appear as a doublet, coupled to the cyclopropyl methine proton. The signal for the N-H proton is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the methylene carbon attached to the nitrogen (NCH₂), the methine carbon of the cyclopropyl ring (CH), and the methylene carbons within the cyclopropyl ring (CH₂).

Predicted NMR Data for this compound

Interactive Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
NH 1.0 - 2.5br s-
N-CH₂ -2.4 - 2.6dJ = ~7
-CH₂-CH -CH₂-0.8 - 1.2m-
-CH-CH₂ -CH-0.4 - 0.6 (trans), 0.1 - 0.3 (cis)m-

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
N-C H₂-~55-60
-CH₂-C H-CH₂-~10-15
-CH-C H₂-CH-~3-8

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 125.21 g/mol ), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z of 125. libretexts.orgmiamioh.edulibretexts.org As is characteristic for amines, this molecular ion peak would have an odd m/z value, consistent with the nitrogen rule.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the major fragmentation pathways are expected to be:

Loss of a cyclopropyl radical (•C₃H₅): α-cleavage involving the bond between the methylene group and the cyclopropyl ring would result in the loss of a cyclopropyl radical (mass = 41 u). This would generate a prominent fragment ion at m/z 84.

Loss of a cyclopropylmethyl radical (•CH₂C₃H₅): Cleavage of the N-C bond could lead to the loss of a cyclopropylmethyl radical (mass = 55 u), resulting in an ion at m/z 70.

The most abundant peak in the spectrum (the base peak) would likely correspond to the most stable fragment ion, which is predicted to be the iminium cation formed via α-cleavage.

Table 3: Predicted Major Mass Spectrometry Fragments

m/zProposed Fragment StructureDescription
125[C₈H₁₅N]⁺Molecular Ion
84[C₄H₈N=CH₂]⁺Loss of •C₃H₅ (cyclopropyl radical) via α-cleavage
70[CH₂=N⁺H-CH₂-C₃H₅]Loss of •C₃H₅ (cyclopropyl radical) from a rearranged ion

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.organton-paar.com This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the elucidation of its solid-state structure. The key structural parameters that could be determined include:

C-N and C-C bond lengths: Precise measurements would confirm the expected bond lengths for sp³-hybridized carbons and nitrogen.

Bond angles: The C-N-C bond angle and the angles within the cyclopropyl rings would be accurately determined.

Conformation: The spatial arrangement of the two cyclopropylmethyl groups relative to each other and the orientation of the lone pair on the nitrogen atom would be revealed.

Intermolecular interactions: In the crystal lattice, molecules are held together by intermolecular forces. X-ray crystallography would identify any hydrogen bonding involving the N-H group or other weak interactions that dictate the crystal packing.

While a crystal structure for this compound itself is not publicly available, the technique has been widely applied to other secondary amines, revealing detailed information about their molecular geometry and packing in the solid state.

Application of Mechanistic Probes and Kinetic Studies

Mechanistic probes and kinetic studies are employed to understand the detailed pathway of a chemical reaction, including the sequence of bond-making and bond-breaking events. researchgate.net For a secondary amine like this compound, these studies would be particularly relevant for understanding its reactivity as a nucleophile.

Nucleophilic Substitution Reactions

This compound, with its lone pair of electrons on the nitrogen atom, is expected to act as a nucleophile in substitution reactions. chemguide.co.uksolubilityofthings.comsolubilityofthings.com For instance, in a reaction with an alkyl halide (R-X), the amine would attack the electrophilic carbon atom, displacing the halide leaving group.

A kinetic study of such a reaction would typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., changing the concentration of the amine or the alkyl halide). The data obtained can be used to determine the rate law of the reaction. For a bimolecular nucleophilic substitution (Sₙ2) reaction, the rate is expected to be dependent on the concentration of both the amine and the alkyl halide. solubilityofthings.commdpi.com

Rate = k[this compound][R-X]

The rate constant, k, provides a quantitative measure of the reaction's speed. By studying the reaction under different temperatures, the activation energy can be determined, offering further insight into the energy profile of the reaction.

Mechanistic probes, such as isotopic labeling, could also be used. For example, using a deuterated amine (containing an N-D bond instead of an N-H bond) could reveal whether the N-H bond is broken in the rate-determining step of a reaction, which is known as a kinetic isotope effect.

These types of studies are crucial for optimizing reaction conditions and for understanding the fundamental factors that govern the reactivity of this compound.

Future Directions and Emerging Research Avenues in Bis Cyclopropylmethyl Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of bis(cyclopropylmethyl)amine and related cyclopropyl-containing amines is undergoing a paradigm shift towards more sustainable and efficient methodologies. Key areas of development include continuous-flow synthesis, photocatalysis, and biocatalysis, which offer significant advantages over traditional batch processes.

Continuous-flow microreaction systems are emerging as a powerful tool for the synthesis of cyclopropylamines. acs.orgamanote.com These systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. For instance, the Hofmann rearrangement, a classical method for preparing cyclopropylamine (B47189), has been successfully adapted to a continuous-flow process, achieving a yield of up to 96% in just a 4-minute residence time. acs.org Similarly, a two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones has been developed, significantly reducing reaction times from 48 hours in batch to just 30 minutes in flow. rsc.orgrsc.org These advancements highlight the potential of flow chemistry to revolutionize the production of cyclopropylamine building blocks, which are precursors to this compound.

Photoredox catalysis represents another frontier in the sustainable synthesis of cyclopropylamines. rsc.orgrsc.orgacs.org Visible-light-induced reactions offer a mild and environmentally friendly alternative to traditional methods that often require harsh reagents and conditions. Researchers have developed photoredox-catalyzed [3+2] cycloadditions of N-sulfonyl cyclopropylamines with electron-deficient olefins to construct trans-cyclopentanes with high diastereoselectivity. acs.org Furthermore, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylanilines have been achieved using cooperative visible-light-driven photoredox and chiral H-bond catalysis, providing efficient access to enantioenriched cyclopentylamines. rsc.org These methods showcase the power of light-driven chemistry to forge complex molecular architectures from readily available starting materials.

Biocatalysis is also gaining traction as a green and highly selective approach for the synthesis of chiral cyclopropane-containing molecules. nih.govwpmucdn.comnih.govrjraap.commdpi.com Engineered enzymes, such as myoglobin (B1173299) variants, have been utilized for the biocatalytic cyclopropanation of styrenes with ethyl α-diazopyruvate, yielding α-cyclopropylpyruvates with high enantiomeric excess. wpmucdn.com These enzymatic transformations offer a powerful alternative to chemocatalytic methods for accessing optically active cyclopropanes, which are valuable building blocks in medicinal chemistry. The development of robust and efficient biocatalysts for the synthesis of cyclopropylmethylamines and their derivatives is a key area of future research.

MethodologyKey AdvantagesExample Application
Continuous-Flow Synthesis High efficiency, improved safety, scalability, shorter reaction times.Hofmann rearrangement for cyclopropylamine synthesis (96% yield in 4 min). acs.org
Photoredox Catalysis Mild reaction conditions, use of visible light, high stereoselectivity.Asymmetric [3+2] photocycloaddition of N-aryl cyclopropylanilines. rsc.org
Biocatalysis High enantioselectivity, environmentally friendly, mild conditions.Myoglobin-catalyzed cyclopropanation to produce α-cyclopropylpyruvates (>99% ee). wpmucdn.com

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The unique structural and electronic properties of the cyclopropylmethyl group continue to inspire the exploration of novel reactivity patterns and rearrangements. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing access to a diverse range of molecular scaffolds. nih.gov

One area of active investigation is the use of transition metal catalysis to mediate novel transformations of cyclopropylamines. For example, palladium(II)-catalyzed enantioselective C-H arylation of cyclopropyl (B3062369) C-H bonds in triflyl-protected cyclopropylmethylamines has been developed, providing a new route for the synthesis of enantiopure cis-aryl-cyclopropylmethylamines. nih.govnih.govfigshare.comfigshare.com This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and demonstrates the ability to functionalize otherwise inert C-H bonds with high enantioselectivity. Further exploration of palladium-catalyzed C(sp³)–H functionalizations of free cyclopropylmethylamines using chiral bidentate thioether ligands is also a promising avenue. acs.org

Photocatalysis is also being employed to unlock new reactivity patterns. Photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems have been reported to proceed without the need for external photocatalysts or additives. chemrxiv.org This reaction is initiated by photoexcitation of the cyclopropylaniline, leading to a single electron transfer (SET) process and subsequent formation of N-arylaminocycloalkyl compounds in good to excellent yields. chemrxiv.org

The rearrangement of cyclopropyl imines mediated by titanium complexes has also been investigated. nih.gov Azatitanacyclohexene complexes, formed through the ring-opening of a cyclopropyl imine, can undergo thermal or reductant-catalyzed ring contraction to form azatitanacyclopentenes. nih.gov This work provides valuable mechanistic insights into titanium-catalyzed alkyne carboamination reactions and highlights the potential for cyclopropylamines to serve as precursors to other valuable nitrogen-containing heterocycles.

Reaction TypeCatalyst/ConditionsKey Transformation
Enantioselective C-H Arylation Pd(II) with mono-N-protected amino acid (MPAA) ligandsArylation of cyclopropyl C-H bonds to form chiral cis-aryl-cyclopropylmethylamines. nih.govnih.gov
Photochemical [3+2] Cycloaddition UV irradiation (365 nm) without photocatalystFormation of N-arylaminocycloalkyl compounds from N-aryl cyclopropylamines and olefins. chemrxiv.org
Reductant-Catalyzed Rearrangement Cp₂Ti(BTMSA)Ring-contraction of an azatitanacyclohexene to an azatitanacyclopentene. nih.gov

Expanded Academic Applications in Synthetic Design

The unique properties of the cyclopropylmethyl group make it a valuable building block in synthetic organic chemistry, and its applications in academic synthetic design are continually expanding. The conformational rigidity and metabolic stability conferred by the cyclopropyl ring are highly desirable features in the design of complex molecules. acs.org

Cyclopropylmethylamines serve as versatile intermediates for the synthesis of a wide range of target molecules, including conformationally restricted amino acids and peptidomimetics. The synthesis of α-amino acids with bicyclopropylidene and other methylenecyclopropane (B1220202) moieties highlights the utility of cyclopropyl building blocks in constructing non-natural amino acids. researchgate.net These constrained analogues can be incorporated into peptides to modulate their biological activity and proteolytic stability.

Furthermore, the development of new synthetic methods for cyclopropylamines directly fuels their application in the synthesis of complex natural products and other biologically active molecules. The ability to introduce the cyclopropylmethylamine motif with high stereocontrol is crucial for the total synthesis of targets containing this substructure. The ongoing development of catalytic asymmetric methods for the synthesis of chiral cyclopropylamines will undoubtedly lead to their increased use in academic total synthesis endeavors.

Interdisciplinary Research Opportunities for Cyclopropylmethyl-Containing Amines

The unique physicochemical properties of the cyclopropylmethyl group open up exciting opportunities for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry, the cyclopropyl fragment is increasingly recognized as a "bioisostere" for other functional groups, offering a way to fine-tune the pharmacological properties of drug candidates. acs.org The incorporation of a cyclopropylmethylamine moiety can enhance metabolic stability, improve binding affinity, and alter the pKa of a molecule, thereby addressing common roadblocks in drug discovery. acs.org For example, cyclopropylamine derivatives have been evaluated as inhibitors of lysine-specific histone demethylase 1A (LSD1), a target for anticancer drug development. rsc.org Novel bivalent ligands containing a trans-cyclopropylmethyl linker have been synthesized and shown to exhibit selectivity and allosteric pharmacology at the dopamine (B1211576) D3 receptor, a target for treating addiction. nih.gov

In the realm of materials science, the rigid and well-defined structure of the cyclopropyl group can be exploited to create novel polymers and functional materials. acs.orgyoutube.com While the direct application of this compound in materials science is not yet widely reported, the potential exists to incorporate this motif into polymer backbones or as side chains to control material properties such as thermal stability, crystallinity, and mechanical strength. The development of polymerization methods that are compatible with the cyclopropylmethylamine functionality could lead to the creation of new materials with unique and valuable properties.

FieldPotential ApplicationRationale
Medicinal Chemistry Development of novel therapeutics (e.g., enzyme inhibitors, receptor modulators).Enhanced metabolic stability, improved binding affinity, conformational restriction. acs.org
Materials Science Creation of novel polymers and functional materials.Introduction of rigidity and defined stereochemistry into polymer structures. youtube.com

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for Bis(cyclopropylmethyl)amine and its derivatives?

  • Answer : Synthesis often involves multi-step reactions, such as coupling cyclopropylmethylamine with halogenated precursors. For example, a European patent (EP 2023) details the use of chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as a coupling agent in MeCN, followed by purification via silica gel chromatography (43% yield). Key steps include monitoring reaction progress via TLC and optimizing stoichiometry . Derivatives like Tedisamil, an antiarrhythmic agent, incorporate bis(cyclopropylmethyl) groups through spirocyclic frameworks .

Q. Which spectroscopic techniques confirm the structure of this compound, and what spectral features are diagnostic?

  • Answer :

  • 1H-NMR : Cyclopropyl methyl protons appear as multiplet signals (δ 1.42–1.27), while aromatic protons in derivatives (e.g., trifluoromethylbenzamide) resonate at δ 8.82–8.76 .
  • LCMS : Molecular ion peaks (e.g., m/z 517.1 for a trifluoromethylbenzamide derivative) validate molecular weight .
  • TLC : Used to monitor reaction progress (e.g., PE:EtOAc = 3:1, Rf = 0.5) .

Q. What safety protocols are recommended for handling this compound in laboratories?

  • Answer :

  • Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .
  • Store in airtight containers away from oxidizers. Dispose via hazardous waste channels, adhering to local regulations .
  • MedChemExpress guidelines emphasize that safe handling rests with the user, particularly for derivatives with unvalidated medical profiles .

Advanced Research Questions

Q. How can Bis(cyclopropropylmethyl)amine be utilized as a ligand in coordination chemistry, and what methods validate these complexes?

  • Answer :

  • Design : The amine’s lone pairs enable coordination with transition metals (e.g., Cu, Fe). Structural analogs like bis[(6-methylpyridin-2-yl)methyl]amine form stable complexes studied for catalytic properties .
  • Validation :
  • X-ray crystallography : Resolves metal-ligand bond lengths and geometry.
  • UV-Vis/EPR : Tracks electronic transitions and metal oxidation states.
  • Magnetic susceptibility : Assesses spin states in paramagnetic complexes .

Q. How can contradictions in pharmacological data for this compound derivatives be resolved?

  • Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for ion channel studies) and controls (positive/negative) to minimize variability .
  • Dose-response curves : Calculate IC50/EC50 values to compare potency across studies. For example, Tedisamil’s K<sup>+</sup> channel blockade was confirmed via patch-clamp electrophysiology .
  • Meta-analysis : Cross-reference data from peer-reviewed studies and patents to identify consensus mechanisms .

Q. What strategies improve reaction yields in this compound synthesis?

  • Answer :

  • Optimization : Adjust temperature (e.g., 30°C vs. room temperature) and solvent polarity (MeCN vs. DMF) to favor coupling reactions .
  • Catalyst screening : Test coupling agents like HATU or EDC·HCl for efficiency.
  • Workup refinement : Use sequential extractions (e.g., EtOAc/brine) and drying agents (Na2SO4) to enhance purity pre-chromatography .

Q. How do cyclopropylmethyl groups influence the bioactivity of this compound derivatives?

  • Answer :

  • SAR studies : Compare analogs with/without cyclopropylmethyl groups. For Tedisamil, these groups enhance lipophilicity, improving membrane permeability and target (K<sup>+</sup> channel) binding .
  • Computational modeling : Density Functional Theory (DFT) calculates binding energies and conformational stability.
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and specificity (e.g., kinase profiling) to isolate mechanistic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.